molecular formula C13H12BrNO3 B058113 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone CAS No. 59827-93-9

5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone

Cat. No. B058113
CAS RN: 59827-93-9
M. Wt: 310.14 g/mol
InChI Key: XWOOUIQZGIEBND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinolinone compounds involves several steps, including acylation, bromination, and cyclization processes. For instance, Ukrainets et al. (2007) described the hydrogenation and subsequent bromination of 4-hydroxy-2-quinolinones to yield bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo[3,2-a]quinolines, highlighting the versatility of quinolinones in synthesis reactions (Ukrainets, Bereznyakova, Gorokhova, Turov, & Shishkina, 2007).

Molecular Structure Analysis

Quinolinone derivatives often exhibit interesting molecular structures due to their cyclic systems. For example, Vandurm et al. (2009) conducted X-ray diffraction analyses and theoretical calculations on HIV-1 integrase inhibitors based on quinolinone structures, demonstrating how the molecular structure influences biological activity (Vandurm et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of quinolinone derivatives, such as bromination and reaction with carboxylic acids, is crucial for their application in synthesis and medicinal chemistry. Yamaguchi et al. (1985) found that 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone serves as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids, indicating the functional versatility of these compounds (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).

Physical Properties Analysis

The physical properties of quinolinone derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Modifications in the quinolinone ring can lead to changes in these properties, affecting their application in drug formulation and material science.

Chemical Properties Analysis

Quinolinone compounds exhibit a range of chemical properties, including acidity, basicity, and the ability to form complexes with metals. These properties are exploited in various chemical reactions and biological applications. The study by Khalil et al. (1988) on metal chelates of quinolinol derivatives illustrates the potential of these compounds to act as ligands in coordination chemistry, offering insights into their chemical versatility (Khalil, Abdel-Hafez, Yanni, Moharam, & Abdo, 1988).

Scientific Research Applications

Pharmacological Profile of Quinoxalinone Derivatives

Quinoxalinone derivatives, including quinoline compounds, have been identified as crucial scaffolds for designing biologically active compounds. Research indicates these derivatives exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their versatile chemical structure allows for the development of newer derivatives with potentially improved efficacy and safety profiles (Ramli et al., 2014).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives have been extensively used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This makes them valuable in industrial applications where corrosion resistance is crucial (Verma et al., 2020).

Antimalarial Activity of 8-Aminoquinoline Derivatives

8-Aminoquinoline derivatives, a class of compounds including quinoline structures, have shown significant antimalarial activity. Their metabolism has been studied to understand their mechanism of action and potential toxicities, especially in individuals with specific genetic deficiencies (Strother et al., 1981).

Quinoline-Based Antibacterials

Quinolines are foundational in the development of new antibacterial agents. Their unique mechanism of action, primarily through the inhibition of DNA gyrase and topoisomerase IV, makes them effective against a wide range of bacterial infections. The exploration of quinoline antibacterials continues to be a fertile area for discovering novel drugs (Bisacchi, 2015).

properties

IUPAC Name

5-(2-bromobutanoyl)-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,16H,2H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOOUIQZGIEBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone

Synthesis routes and methods

Procedure details

50 g of α-bromobutyric acid bromide (V), 50 g of anhydrous aluminum chloride and 400 ml of carbon disulfide were added to 20 g of 8-hydroxycarbostyril (VI). The resulting mixture was heated at a temperature of 50° C for 13 hours and the carbon disulfide layer was removed by decantation. Crushed ice was added to the residue to crystallize the product, and the crystals thus formed were filtered, washed with water and then recrystallized from methanol to obtain 27 g of 5-(α-bromobutyryl)-8-hydroxycarbostyril (VI) having a melting point of 218°-219° C (with coloring and decomposition).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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